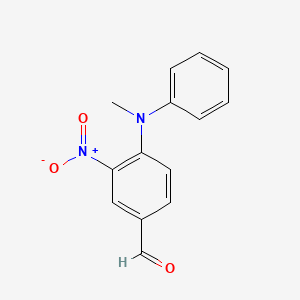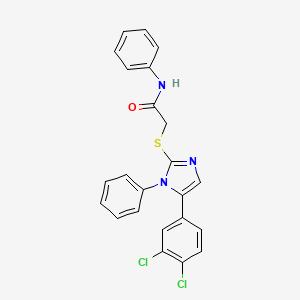
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also has a thioether group and an acetamide group. The presence of a phenyl group indicates aromaticity in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether group, and acetamide group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring, for example, is a site of high electron density and could be involved in various reactions. The thioether group might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups .科学的研究の応用
Antimicrobial Applications
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: has shown promising antimicrobial properties. The imidazole ring in its structure is known for its ability to disrupt microbial cell membranes, making it effective against a variety of bacterial and fungal pathogens. Research has demonstrated its potential in treating infections caused by resistant strains, offering a new avenue for antimicrobial therapy .
Anticancer Potential
This compound has been investigated for its anticancer properties. The dichlorophenyl group enhances its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. Its mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival .
Anti-inflammatory Effects
The anti-inflammatory properties of 2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide are attributed to its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its efficacy in reducing inflammation has been demonstrated in various in vitro and in vivo models .
Antioxidant Activity
Research has highlighted the antioxidant capabilities of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. Its antioxidant properties make it a valuable compound for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Applications
The neuroprotective effects of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide have been explored in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to inhibit neuroinflammation and oxidative stress contributes to its protective effects on neuronal cells. This compound has shown potential in improving cognitive function and slowing the progression of neurodegenerative conditions .
Antiviral Properties
This compound has also been studied for its antiviral activity. The imidazole moiety is known to interfere with viral replication processes. Preliminary studies suggest that it can inhibit the replication of viruses such as HIV and influenza, making it a potential candidate for antiviral drug development .
Cardioprotective Effects
2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide: has been investigated for its cardioprotective properties. It can reduce myocardial infarction size and improve cardiac function by mitigating oxidative stress and inflammation in cardiac tissues. These properties make it a promising compound for the treatment of cardiovascular diseases .
Antidiabetic Applications
The compound has shown potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves the modulation of insulin signaling pathways and the reduction of oxidative stress in pancreatic cells. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-19-12-11-16(13-20(19)25)21-14-26-23(28(21)18-9-5-2-6-10-18)30-15-22(29)27-17-7-3-1-4-8-17/h1-14H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBGOQZYKTIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




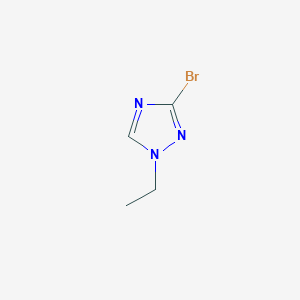
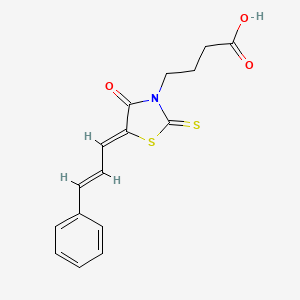
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)
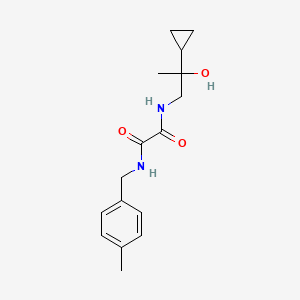


![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2629694.png)
![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
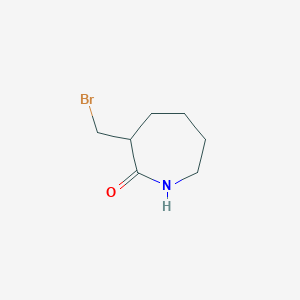
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
